molecular formula C21H16N2O3S B4548561 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4548561
M. Wt: 376.4 g/mol
InChI Key: ZHTSIDHZSCFQMF-UHFFFAOYSA-N
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Description

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H16N2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.08816355 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and spectroscopic characterization of compounds with similar functional groups or structural frameworks. For example, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which was characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, highlight the interest in understanding the properties and structural elucidation of complex organic compounds (S. Saeed et al., 2010). This kind of research lays the groundwork for further applications by providing essential data on the physical and chemical properties of these compounds.

Chemical Reactivity and Applications

The chemical reactivity of similar compounds has been explored for various applications, including the development of new synthetic methodologies. For instance, research on carboxylate-assisted acylamide metal–organic frameworks introduces innovative approaches to synthesize materials with potential applications in catalysis, gas storage, and separation technologies (Gong-ming Sun et al., 2012). These studies indicate the versatility of acylamide and related compounds in materials science and engineering.

Potential Biological and Pharmaceutical Applications

Although the specific compound does not have direct references in the searched literature, the study and development of heterocyclic compounds, such as benzothiazoles, have shown significant biological and pharmaceutical activities. For example, benzothiazoles have been identified for their potent and selective antitumor activity, indicating a potential area of research for similar compounds (M. Chua et al., 1999). This suggests that N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide could be explored for its biological and pharmacological properties, following a detailed investigation into its mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-20(14-7-9-17-18(10-14)26-11-25-17)23-21(27)22-16-8-6-13-5-4-12-2-1-3-15(16)19(12)13/h1-3,6-10H,4-5,11H2,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTSIDHZSCFQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide

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